6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride is a chemical compound that belongs to the class of fused imidazoles It is characterized by a bicyclic structure consisting of a pyrrole ring fused to an imidazole ring, with a sulfonyl chloride functional group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride typically involves the following steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the reaction of imidazole with acrolein in the presence of a catalyst such as acetic acid.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the pyrrolo[1,2-a]imidazole derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or the modification of proteins, affecting various molecular pathways . The specific molecular targets and pathways involved depend on the context of its application, such as its use as an enzyme inhibitor or therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the sulfonyl chloride group and is less reactive.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Contains a chlorine atom at the 2-position instead of the sulfonyl chloride group.
3-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Contains a nitro group at the 3-position instead of the sulfonyl chloride group.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate for the synthesis of various derivatives and for applications in different fields .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-4-8-5-2-1-3-9(5)6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHDZOCLLUBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194655 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-94-8 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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